REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH2:10])=O)[S:5][C:6]=1[Br:7].CN(C=O)C.N1C(Cl)=NC(Cl)=NC=1Cl>O>[Br:1][C:2]1[CH:3]=[C:4]([C:8]#[N:10])[S:5][C:6]=1[Br:7]
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Name
|
|
Quantity
|
4.28 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1Br)C(=O)N
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
After stirring at 0° C. for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was cooled on an ice-water bath
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Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to room temperature
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Type
|
STIRRING
|
Details
|
stirred for a further 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
A white solid was formed
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Type
|
FILTRATION
|
Details
|
which was collected through suction filtration
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried together with phosphorous pentoxide under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1Br)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |